molecular formula C10H10N2O2S2Zn+2 B12059057 zinc;1-hydroxypyridin-1-ium-2-thiolate

zinc;1-hydroxypyridin-1-ium-2-thiolate

Cat. No.: B12059057
M. Wt: 319.7 g/mol
InChI Key: BCBOXVMNNRPTFD-UHFFFAOYSA-N
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Description

Zinc;1-hydroxypyridin-1-ium-2-thiolate, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial and antifungal properties. The compound is commonly used in various applications, including personal care products like shampoos and cosmetics, due to its effectiveness in controlling dandruff and seborrheic dermatitis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-hydroxypyridin-1-ium-2-thiolate typically involves the reaction of 1-hydroxypyridine-2-thione with zinc salts. The process can be summarized as follows:

  • Dissolve 1-hydroxypyridine-2-thione in a suitable solvent such as ethanol or water.
  • Add a zinc salt, such as zinc chloride or zinc sulfate, to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
  • Isolate the product by filtration and wash with a solvent to remove impurities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing of 1-hydroxypyridine-2-thione with zinc salts in industrial reactors.
  • Continuous stirring and monitoring of reaction conditions to ensure complete conversion.
  • Filtration and purification of the product using industrial filtration systems.
  • Drying and packaging of the final product for distribution .

Chemical Reactions Analysis

Types of Reactions: Zinc;1-hydroxypyridin-1-ium-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted pyridin-1-ium-2-thiolate derivatives

Scientific Research Applications

Zinc;1-hydroxypyridin-1-ium-2-thiolate has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Studied for its antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: Investigated for its potential therapeutic applications in treating skin conditions like dandruff and seborrheic dermatitis.

    Industry: Utilized in the formulation of personal care products, coatings, and paints due to its antimicrobial properties .

Mechanism of Action

The mechanism of action of zinc;1-hydroxypyridin-1-ium-2-thiolate involves:

    Antimicrobial Activity: The compound disrupts membrane transport by blocking the proton pump, leading to the inhibition of microbial growth.

    Antifungal Activity: It interferes with the synthesis of essential cellular components in fungi, leading to cell death

Molecular Targets and Pathways:

    Proton Pump Inhibition: The compound targets the proton pump in microbial cells, disrupting ion transport and leading to cell death.

    Cell Membrane Disruption: It interacts with the cell membrane, causing leakage of cellular contents and eventual cell death

Comparison with Similar Compounds

    1-Hydroxypyridine-2-thione: A closely related compound with similar antimicrobial properties.

    1-Hydroxypyrazin-2(1H)-one: Another chelating agent with applications in coordination chemistry and medicine.

    3-Hydroxypyridin-2-thione: Used as a zinc-binding group for selective inhibition of enzymes.

Uniqueness: Zinc;1-hydroxypyridin-1-ium-2-thiolate is unique due to its dual antimicrobial and antifungal properties, making it highly effective in personal care products. Its ability to disrupt membrane transport and inhibit proton pumps sets it apart from other similar compounds .

Properties

Molecular Formula

C10H10N2O2S2Zn+2

Molecular Weight

319.7 g/mol

IUPAC Name

zinc;1-hydroxypyridin-1-ium-2-thiolate

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;/q;;+2

InChI Key

BCBOXVMNNRPTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn+2]

Origin of Product

United States

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